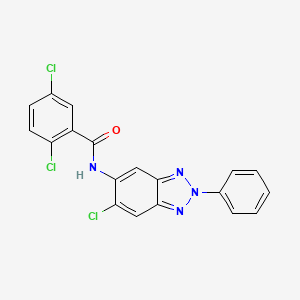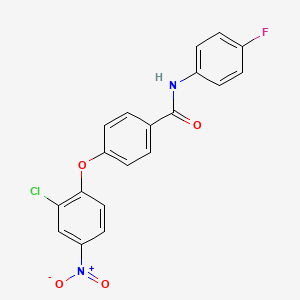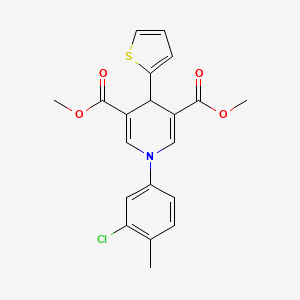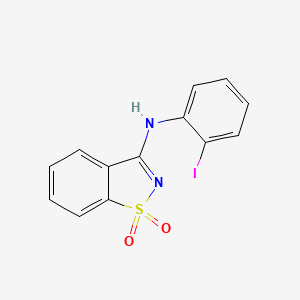![molecular formula C17H15Cl2NO6S B3534560 Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate](/img/structure/B3534560.png)
Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate
概要
説明
Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester group, a sulfonylamino group, and dichlorophenyl moieties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonylamino intermediate: This step involves the reaction of 2,5-dichloroaniline with a sulfonyl chloride under basic conditions to form the sulfonylamino derivative.
Acetylation: The sulfonylamino derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base to form the acetylated intermediate.
Esterification: The final step involves the esterification of the acetylated intermediate with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The dichlorophenyl moieties may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activities.
類似化合物との比較
Methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate can be compared with other similar compounds, such as:
Methyl 4-[(2,5-dichlorophenyl)sulfonylamino]benzoate: Lacks the acetyl group, which may affect its reactivity and biological activity.
Methyl 4-[(2,3-dichlorophenyl)sulfonylamino]benzoate: Has a different substitution pattern on the aromatic ring, potentially altering its chemical and biological properties.
Methyl 4-[(2,5-dichlorophenyl)amino]benzoate: Lacks the sulfonyl group, which may significantly impact its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
IUPAC Name |
methyl 4-[[2-[(2,5-dichlorophenyl)sulfonylamino]acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO6S/c1-25-17(22)12-4-2-11(3-5-12)10-26-16(21)9-20-27(23,24)15-8-13(18)6-7-14(15)19/h2-8,20H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSHYUENCFMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-chlorophenyl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3534485.png)

![N-(4-chloro-3-{[(2-nitrophenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B3534510.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-iodo-2-methylphenyl)-N~2~-phenylglycinamide](/img/structure/B3534514.png)
![METHYL 2-(7-{[(3,5-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETATE](/img/structure/B3534524.png)

![dimethyl 1-[4-(ethoxycarbonyl)phenyl]-4-(4-methyl-3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3534538.png)
![2-[(4-fluorobenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B3534544.png)
![N-(3-bromophenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3534556.png)

![N-(4-acetylphenyl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B3534586.png)
![2-chlorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B3534590.png)
![ethyl 4-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B3534594.png)
